molecular formula C16H14ClNO4 B4738659 3-[2-(2-CHLOROPHENOXY)PROPANAMIDO]BENZOIC ACID

3-[2-(2-CHLOROPHENOXY)PROPANAMIDO]BENZOIC ACID

Cat. No.: B4738659
M. Wt: 319.74 g/mol
InChI Key: UICRLLUGIDJHIU-UHFFFAOYSA-N
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Description

3-[2-(2-Chlorophenoxy)propanamido]benzoic acid is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound is characterized by the presence of a chlorophenoxy group and a propanamido group attached to a benzoic acid core. It has garnered attention for its potential as an inhibitor in various biochemical pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(2-chlorophenoxy)propanamido]benzoic acid typically involves a multi-step process. One common method starts with the esterification of 2-chlorophenol with 2-bromopropanoic acid to form 2-(2-chlorophenoxy)propanoic acid. This intermediate is then reacted with 3-aminobenzoic acid under amidation conditions to yield the final product. The reaction conditions often include the use of catalysts such as trimethylaluminum and solvents like dimethyl sulfoxide to facilitate the reactions .

Industrial Production Methods

For large-scale industrial production, the synthesis route is optimized to improve yield and efficiency. The process involves precise control of reaction parameters, including temperature, pressure, and the concentration of reactants. Recrystallization and drying steps are employed to purify the final product, ensuring high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

3-[2-(2-Chlorophenoxy)propanamido]benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorophenoxy group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the benzoic acid moiety.

    Amidation and Esterification: The amide and ester functional groups can be modified through amidation and esterification reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

    Oxidation: Reagents like potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can produce carboxylic acids or ketones .

Scientific Research Applications

3-[2-(2-Chlorophenoxy)propanamido]benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[2-(2-chlorophenoxy)propanamido]benzoic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit TMEM206-mediated currents, which are involved in acid-induced cell death in certain cell types . The compound binds to the TMEM206 channel, blocking the flow of chloride ions and thereby modulating cellular responses to acidic environments.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(2-Chlorophenoxy)propanamido]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit TMEM206-mediated currents at low pH makes it a valuable tool in research focused on acid-induced cellular processes .

Properties

IUPAC Name

3-[2-(2-chlorophenoxy)propanoylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO4/c1-10(22-14-8-3-2-7-13(14)17)15(19)18-12-6-4-5-11(9-12)16(20)21/h2-10H,1H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UICRLLUGIDJHIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC(=C1)C(=O)O)OC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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